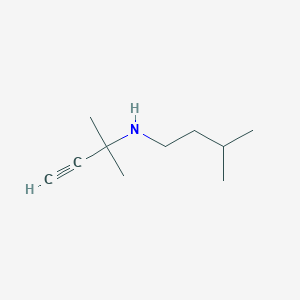
(2-Methylbut-3-YN-2-YL)(3-methylbutyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylbut-3-YN-2-YL)(3-methylbutyl)amine is an organic compound with the molecular formula C10H19N It is a derivative of amine and alkyne, characterized by the presence of a triple bond between carbon atoms and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbut-3-YN-2-YL)(3-methylbutyl)amine typically involves the reaction of 2-methyl-3-butyn-2-amine with 3-methylbutyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant flow rates. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylbut-3-YN-2-YL)(3-methylbutyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the triple bond to a single bond, forming saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amines
Substitution: Secondary or tertiary amines
Aplicaciones Científicas De Investigación
(2-Methylbut-3-YN-2-YL)(3-methylbutyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Methylbut-3-YN-2-YL)(3-methylbutyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biochemical pathways. The presence of the alkyne group allows for covalent modification of target proteins, leading to changes in their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethylpropargylamine
- 3-Amino-3-methyl-1-butyne
- N-isobutyl-2-methyl-3-butyn-2-amine
Uniqueness
(2-Methylbut-3-YN-2-YL)(3-methylbutyl)amine is unique due to its specific structural features, including the presence of both an alkyne and an amine group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
3-methyl-N-(2-methylbut-3-yn-2-yl)butan-1-amine |
InChI |
InChI=1S/C10H19N/c1-6-10(4,5)11-8-7-9(2)3/h1,9,11H,7-8H2,2-5H3 |
Clave InChI |
UUNNVDXNTAZGGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCNC(C)(C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


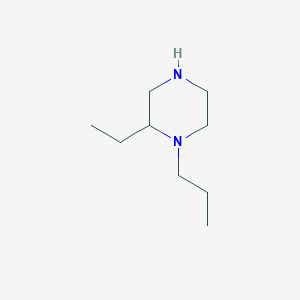
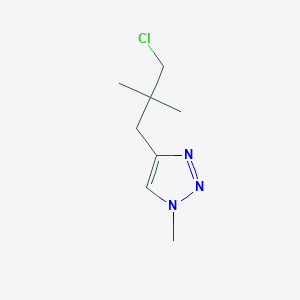


![N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13203615.png)
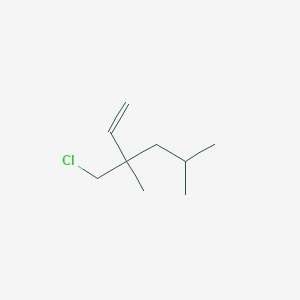
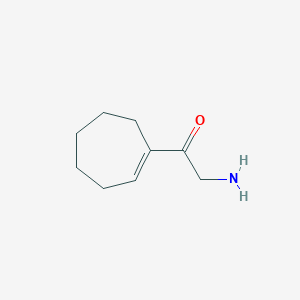
![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)



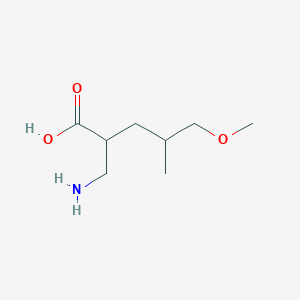
![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)
![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)
